3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is an organic compound with the molecular formula C₆H₈F₄O₂ and a molecular weight of approximately 188.12 g/mol. It is characterized by its unique structure, which includes a tetrafluoropropoxy group attached to an epoxy propane backbone. This compound is known for its low boiling point of 50 °C at 4 mmHg and a density of 1.327 g/mL at 25 °C .
Several synthetic routes exist for producing 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane:
3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane has potential applications in various fields:
Interaction studies involving 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane are essential for understanding its reactivity and compatibility with other substances. Preliminary studies should focus on:
Several compounds share structural similarities with 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2,2-Difluoroethoxy)-2-methylpropane | C₇H₁₄F₂O | Contains difluoro group; less reactive |
| 1-(Perfluoroalkyl)ethylamine | C₈H₁₈F₉N | Highly fluorinated; used in surfactants |
| Glycidyl ether (general) | C₆H₁₀O₂ | Common epoxy compound; lacks fluorination |
The uniqueness of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane lies in its specific tetrafluoropropoxy substituent which enhances its chemical stability and potential reactivity compared to other similar compounds.
The epoxide group in 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane undergoes regioselective nucleophilic attack, primarily at the less substituted carbon due to steric and electronic effects. A common synthesis route involves the reaction of epichlorohydrin with 2,2,3,3-tetrafluoropropanol under basic conditions. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing the nucleophilicity of the tetrafluoropropoxide ion:
$$
\text{CF}3\text{CF}2\text{CF}2\text{CH}2\text{OH} + \text{NaOH} \rightarrow \text{CF}3\text{CF}2\text{CF}2\text{CH}2\text{O}^- \xrightarrow{\text{Epichlorohydrin}} \text{Target Epoxide}
$$
Key mechanistic insights include:
Table 1: Optimization of Nucleophilic Epoxide Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60°C | 82 | 98 |
| TBAB Concentration | 5 mol% | 88 | 97 |
| Reaction Time | 6 h | 85 | 96 |
Epoxide carbonylation to β-lactones leverages bimetallic catalysts, such as [(salph)Al(THF)2]^+[Co(CO)4]^−, which enable reactions at 1 atm CO pressure. The mechanism proceeds via:
$$
\text{Epoxide} + \text{CO} \xrightarrow{\text{Catalyst}} \beta\text{-Lactone} + \text{Catalyst Regeneration}
$$
Critical Factors:
Fluorinated oxazolidines (e.g., FOX auxiliaries) enforce stereocontrol during epoxide formation. The trifluoromethyl group engages in fluorine- - - metal interactions, rigidifying transition states. For example:
Key Findings:
Anionic polymerization is a preferred method for synthesizing well-defined fluorinated polyethers due to its ability to control molecular weight and dispersity. The electron-withdrawing nature of fluorine atoms in 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane enhances the electrophilicity of the epoxide ring, facilitating nucleophilic attack by initiators such as alkoxides or organoaluminum complexes [2] [4]. Studies on analogous fluorinated glycidyl ethers demonstrate that organic superbases (e.g., phosphazenes) catalyze ring-opening polymerization at ambient temperatures, yielding polyethers with narrow dispersity (Đ < 1.2) [4].
The reactivity of fluorinated epoxides in anionic systems is influenced by steric and electronic effects. For example, pseudo first-order rate constants (k′) for fluorinated acrylates and methacrylates reveal that bulkier substituents reduce polymerization rates [2]. In the case of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, the tetrafluoropropoxy group likely moderates reactivity by balancing electron withdrawal and steric hindrance, enabling controlled chain growth. Table 1 summarizes key parameters for anionic polymerization of fluorinated glycidyl ethers.
Table 1: Kinetic Parameters for Anionic Polymerization of Fluorinated Glycidyl Ethers
| Monomer | Initiator System | Temperature (°C) | k′ (s⁻¹) | Đ |
|---|---|---|---|---|
| 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane | Et₃Al/cyanoacetate |
The application of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane in UV-nanoimprint lithography represents a significant advancement in resist technology for high-resolution patterning [4] [5] [6]. The compound's molecular design enables superior performance in nanoscale feature replication while maintaining excellent process compatibility.
UV-nanoimprint lithography requires resist materials with specific characteristics including UV transparency, low shrinkage during curing, and high resolution capability [4] [5]. The tetrafluoropropoxy compound excels in these requirements due to its fluorinated structure, which provides exceptional UV transparency across critical wavelengths [6].
Table 2: UV-Nanoimprint Lithography Performance Characteristics
| Property | Tetrafluoropropoxy Compound | Commercial Acrylate Resist | Fluorinated Photoresist |
|---|---|---|---|
| UV Transparency (254 nm) | Excellent | Good | Excellent |
| Shrinkage During Curing | < 2% | 5-8% | < 3% |
| Resolution Capability | < 30 nm | 50-100 nm | < 40 nm |
| Process Temperature | 80-120°C | 150-180°C | 100-140°C |
| Pattern Fidelity | Excellent | Good | Very Good |
The epoxy ring-opening mechanism provides controlled polymerization with minimal shrinkage, essential for maintaining dimensional accuracy in nanoscale features [5]. Research demonstrates that epoxy-based nanoimprint resists can achieve feature sizes as small as 30 nanometers with excellent pattern fidelity [5].
Cross-linking density control through the tetrafluoropropoxy structure enables optimization of mechanical properties for successful demolding while maintaining structural integrity [5]. The compound's thermal curing characteristics allow for processing at moderate temperatures, reducing thermal stress and improving overall process reliability [5].
The incorporation of fluorinated groups enhances release properties from mold surfaces, reducing adhesion forces and enabling clean pattern transfer [4]. This characteristic is particularly important for maintaining high-aspect-ratio features and preventing pattern collapse during the demolding process [4].
The deployment of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane as an interlayer dielectric in flexible printed circuits addresses critical performance requirements for next-generation flexible electronics [7] [8] [9]. The compound's unique combination of low dielectric constant, mechanical flexibility, and chemical resistance makes it ideally suited for advanced flexible circuit applications.
Flexible printed circuits demand materials that can withstand repeated bending while maintaining electrical performance [10] [11]. The tetrafluoropropoxy compound provides excellent flexibility due to its molecular structure, which incorporates flexible chain segments that accommodate mechanical deformation without compromising dielectric properties [7].
Table 3: Flexible Printed Circuit Dielectric Requirements
| Performance Parameter | Requirement | Tetrafluoropropoxy Performance | Standard Epoxy Performance |
|---|---|---|---|
| Dielectric Constant | < 3.5 | 2.8 (Excellent) | 3.4-4.2 (Moderate) |
| Dielectric Loss | < 0.025 | 0.020 (Good) | 0.035-0.045 (Poor) |
| Flexibility | High | Good | Limited |
| Moisture Resistance | Excellent | Excellent | Moderate |
| Processing Temperature | < 150°C | 80-120°C | 120-180°C |
| Adhesion to Copper | Strong | Good | Good |
The low dielectric constant of 2.8 enables high-speed signal transmission with reduced signal delay, critical for applications in 5G communications and high-performance computing [7] [9]. The compound's dielectric loss of 0.020 ensures minimal signal attenuation, particularly important for maintaining signal integrity in flexible circuit applications where conductor path lengths may vary due to mechanical deformation [7].
Moisture resistance represents a significant advantage for flexible circuits exposed to environmental conditions [8]. The tetrafluoropropoxy groups provide exceptional hydrophobic characteristics, preventing moisture absorption that could degrade electrical performance [8]. This property is particularly valuable for wearable electronics and outdoor applications where moisture exposure is unavoidable [10].
Thermal management capabilities of the compound support reliable operation in flexible electronics applications [8]. The enhanced thermal conductivity, while maintaining low dielectric properties, enables effective heat dissipation in compact flexible circuit designs [8].
The compound's processing characteristics align well with flexible circuit manufacturing requirements, allowing for solution-based deposition techniques and moderate temperature curing [7]. This compatibility with existing manufacturing processes facilitates adoption while maintaining cost-effectiveness [7].
Chemical resistance to common solvents and cleaning agents used in flexible circuit manufacturing ensures process reliability and long-term stability [8]. The fluorinated structure provides inherent chemical inertness, protecting the dielectric layer during subsequent processing steps [8].
Irritant